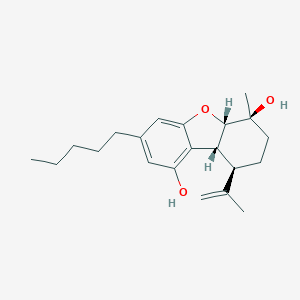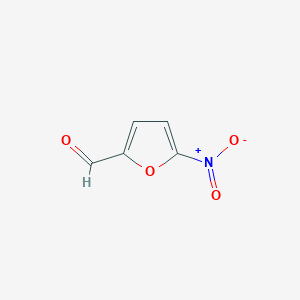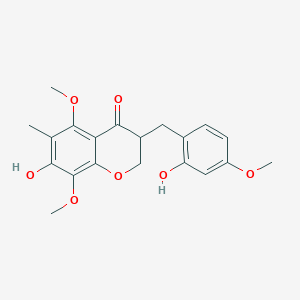![molecular formula C14H15N5O3S2 B057757 4H-1,3,5-噁二嗪-4-亚胺,四氢-3-甲基-N-硝基-5-[[2-(苯硫基)-5-噻唑基]甲基]- CAS No. 192439-46-6](/img/structure/B57757.png)
4H-1,3,5-噁二嗪-4-亚胺,四氢-3-甲基-N-硝基-5-[[2-(苯硫基)-5-噻唑基]甲基]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-, also known as 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-, is a useful research compound. Its molecular formula is C14H15N5O3S2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
4H-1,3,5-噁二嗪衍生物的合成
4H-1,3,5-噁二嗪衍生物是通过一种新方法合成的,该方法基于二环己基碳二亚胺 (DCC) 作用于 N-((1-羧酰胺基-2,2,2-三氯乙基)氨基硫代羰基)苯甲酰胺,从而消除硫化氢。 所获化合物的结构通过 IR、1H NMR、13C NMR 光谱和质谱法确认 .
生物活性
1,3,5-噁二嗪衍生物作为潜在的生物活性化合物引起了极大的兴趣。 它们能够有效地与多种生物靶标相互作用 .
癌症治疗
抗菌应用
抗真菌应用
杀虫应用
属性
CAS 编号 |
192439-46-6 |
|---|---|
分子式 |
C14H15N5O3S2 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
(NZ)-N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b16-13- |
InChI 键 |
DPRKJAQMHKISEQ-SSZFMOIBSA-N |
SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |
手性 SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |
规范 SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |
Key on ui other cas no. |
192439-46-6 |
Pictograms |
Environmental Hazard |
同义词 |
Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)

